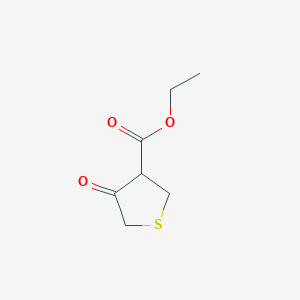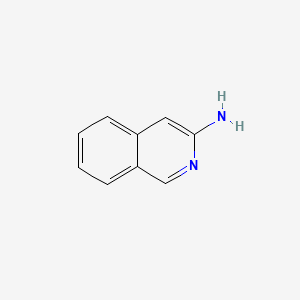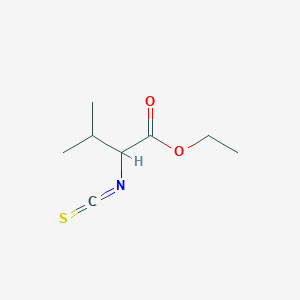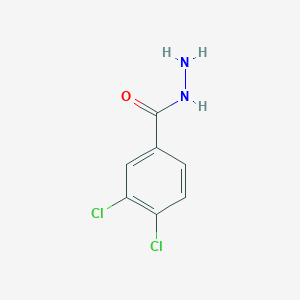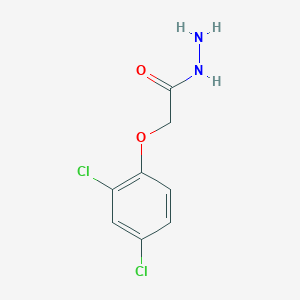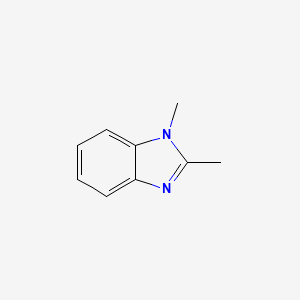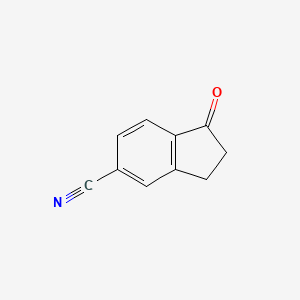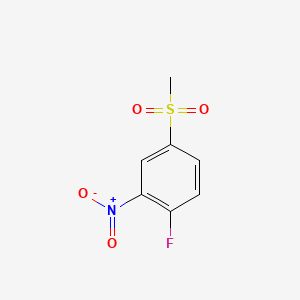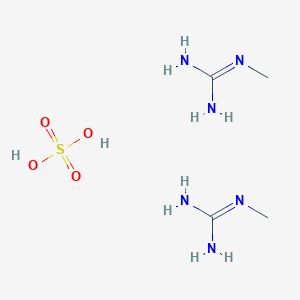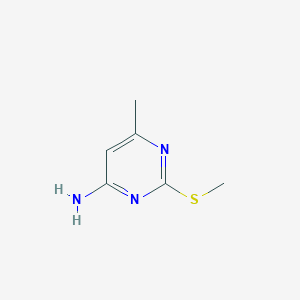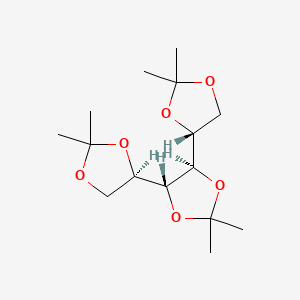
(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane)” is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 . It has gained attention in scientific research due to its unique properties and potential applications.
Physical And Chemical Properties Analysis
This compound has a boiling point of 342.8°C at 760 mmHg . Other physical and chemical properties such as melting point, flash point, and density were not available in the resources.Scientific Research Applications
Sustainable Solvents for Natural Products Extraction
One study discusses 2-Methyloxolane (2-MeOx) as a bio-based solvent, highlighting its properties, applications, and perspectives for green extraction of natural products and food ingredients. The review emphasizes the environmental and economic viability of 2-MeOx as an alternative to conventional petroleum-based solvents, such as hexane, for extracting lipophilic foodstuff and natural products. This suggests a potential area of application for similar compounds in enhancing the sustainability of chemical processes in food and natural products industries (Rapinel et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
Another study reviews developments in catalytic non-enzymatic kinetic resolution (KR), an important area in asymmetric organic synthesis. It details the high enantioselectivity and yield achieved for various compounds through the use of chiral catalysts. This highlights a research application for complex chemical compounds in facilitating efficient and selective synthetic processes (Pellissier, 2011).
Advanced Materials and Liquid Crystals
Research on methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, indicates a significant application in the development of advanced materials. This area of study explores the structural and electronic properties of compounds for potential use in electronic displays, sensors, and other technologies (Henderson & Imrie, 2011).
Environmental and Health Impact Studies
The occurrence of novel brominated flame retardants in various environments is critically reviewed, including their presence in indoor air, dust, consumer goods, and food. This research underscores the importance of understanding the environmental fate and toxicity of chemical compounds, which is crucial for public health and safety regulations (Zuiderveen et al., 2020).
Chemical Recycling of Polymers
A study on the chemical recycling of poly(ethylene terephthalate) (PET) evaluates methods for recovering pure monomers for repolymerization. This highlights the role of complex chemical processes in sustainability efforts, particularly in addressing the challenges of plastic waste and promoting a circular economy (Karayannidis & Achilias, 2007).
properties
IUPAC Name |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECEWYVEGPMPE-DDHJBXDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

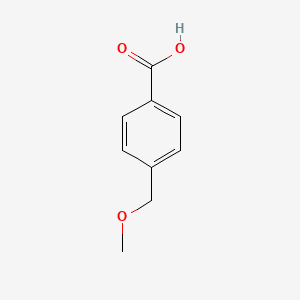
![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)
